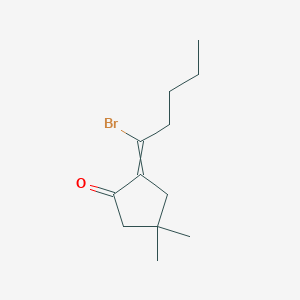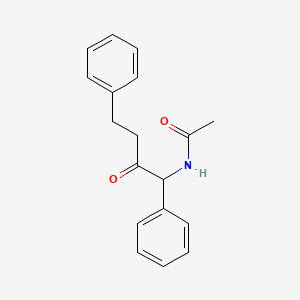
Acetamide, N-(2-oxo-1,4-diphenylbutyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(2-oxo-1,4-diphenylbutyl)-: is an organic compound with the molecular formula C18H19NO2 It is characterized by the presence of an acetamide group attached to a 2-oxo-1,4-diphenylbutyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(2-oxo-1,4-diphenylbutyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 1,4-diphenylbutan-2-one with acetamide in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Acetamide, N-(2-oxo-1,4-diphenylbutyl)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the final product.
化学反応の分析
Types of Reactions: Acetamide, N-(2-oxo-1,4-diphenylbutyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
Acetamide, N-(2-oxo-1,4-diphenylbutyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it useful in the development of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of Acetamide, N-(2-oxo-1,4-diphenylbutyl)- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use and the specific biological system being studied.
類似化合物との比較
Acetamide: A simpler compound with a similar acetamide group but lacking the complex 2-oxo-1,4-diphenylbutyl moiety.
N-Phenylacetamide: Contains an acetamide group attached to a phenyl ring, similar in structure but less complex.
Benzamide: Another related compound with an amide group attached to a benzene ring.
Uniqueness: Acetamide, N-(2-oxo-1,4-diphenylbutyl)- is unique due to its combination of aromatic rings and functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
655242-05-0 |
|---|---|
分子式 |
C18H19NO2 |
分子量 |
281.3 g/mol |
IUPAC名 |
N-(2-oxo-1,4-diphenylbutyl)acetamide |
InChI |
InChI=1S/C18H19NO2/c1-14(20)19-18(16-10-6-3-7-11-16)17(21)13-12-15-8-4-2-5-9-15/h2-11,18H,12-13H2,1H3,(H,19,20) |
InChIキー |
ZEJFWUIZPQHVFR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(C1=CC=CC=C1)C(=O)CCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


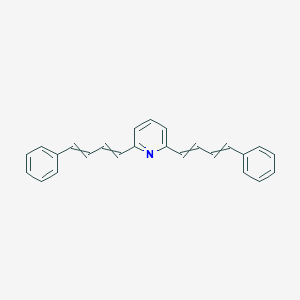
![1-Naphthalenol, 2-[2-(3-nitro-2-pyridinyl)diazenyl]-](/img/structure/B12525231.png)
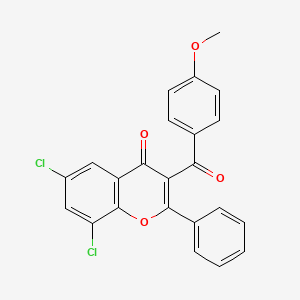
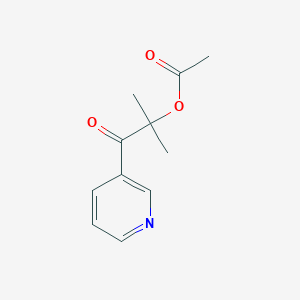
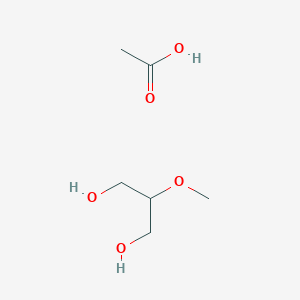
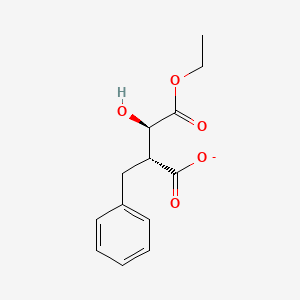
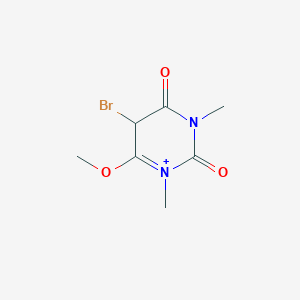
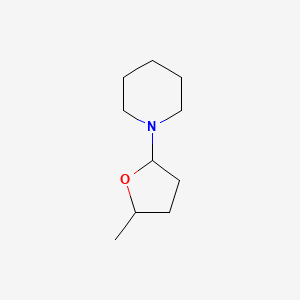
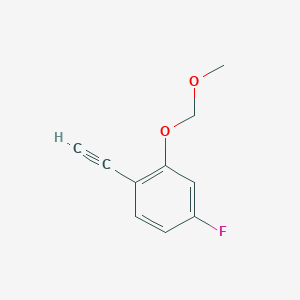
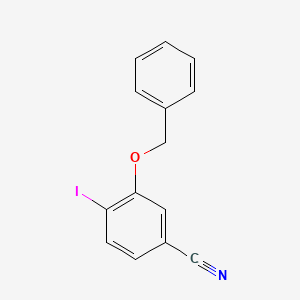
![Benzamide, N-[6-[(6,7-dimethoxy-4-quinolinyl)oxy]-1-methyl-1H-indazol-3-yl]-3-(trifluoromethyl)-](/img/structure/B12525275.png)
![2-Bromo-1,3-bis{[2-(2-chloroethoxy)ethoxy]methyl}benzene](/img/structure/B12525276.png)

